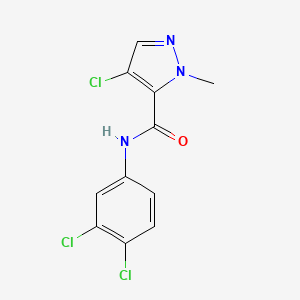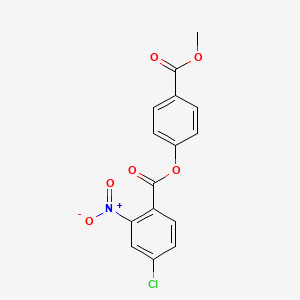
4-(methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is also known as Nitrophenyl chloroformate or NPC, and it belongs to the family of aryl chloroformates.
作用机制
The mechanism of action of 4-(methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate involves the formation of a covalent bond with the amino group of the N-terminal amino acid in the peptide chain. This covalent bond formation leads to the activation of the carboxylic acid group of the C-terminal amino acid, which then reacts with the amino group of the next amino acid in the chain. This process is repeated until the desired peptide sequence is obtained.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate are mainly related to its role as a coupling reagent in the solid-phase peptide synthesis method. This compound has been shown to have low toxicity and is well-tolerated by cells and tissues. However, it is important to note that the use of this compound in high concentrations or for prolonged periods of time may have adverse effects on cell viability and function.
实验室实验的优点和局限性
One of the main advantages of using 4-(methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate as a coupling reagent in the solid-phase peptide synthesis method is its high reactivity and selectivity. This compound can efficiently activate the carboxylic acid group of the C-terminal amino acid and form a covalent bond with the N-terminal amino acid. This leads to the formation of peptide bonds with high yields and purity.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its sensitivity to moisture and air. This compound should be stored and handled under anhydrous and inert conditions to prevent hydrolysis and degradation. Another limitation is its relatively high cost compared to other coupling reagents.
未来方向
There are several future directions for the research and development of 4-(methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate. One of the main directions is the optimization of the synthesis method to achieve even higher yields and purity of the product. Another direction is the exploration of new scientific research applications of this compound, such as in the synthesis of cyclic peptides and peptidomimetics.
Furthermore, the development of new small molecule inhibitors based on the structure of 4-(methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate is another promising direction for future research. These inhibitors may have potential applications in the treatment of various diseases, such as cancer and neurological disorders.
Conclusion
4-(Methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate is a chemical compound that has a wide range of scientific research applications. Its high reactivity and selectivity make it an ideal coupling reagent in the solid-phase peptide synthesis method. This compound has also shown potential as a small molecule inhibitor of certain enzymes involved in the degradation of acetylcholine. The future directions for the research and development of this compound include the optimization of the synthesis method, the exploration of new scientific research applications, and the development of new small molecule inhibitors.
合成方法
The synthesis method of 4-(methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate involves the reaction of 4-chloro-2-nitrobenzoic acid with methanol and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(methoxycarbonyl)phenol in the presence of a base such as triethylamine to form the desired product. This synthesis method has been optimized to achieve high yields and purity of the product.
科学研究应用
4-(Methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate has been used in various scientific research applications. One of the main applications of this compound is in the synthesis of peptides and proteins. It is used as a coupling reagent in the solid-phase peptide synthesis method, which involves the formation of peptide bonds between amino acids. This method is widely used in the pharmaceutical industry for the production of therapeutic peptides and proteins.
Another scientific research application of 4-(methoxycarbonyl)phenyl 4-chloro-2-nitrobenzoate is in the synthesis of small molecule inhibitors. It has been reported that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can be beneficial in the treatment of Alzheimer's disease.
属性
IUPAC Name |
(4-methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-22-14(18)9-2-5-11(6-3-9)23-15(19)12-7-4-10(16)8-13(12)17(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKPHZEBASRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


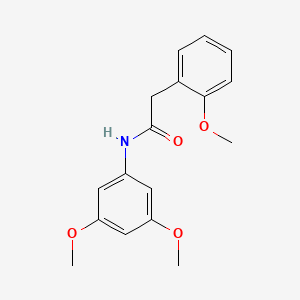
![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
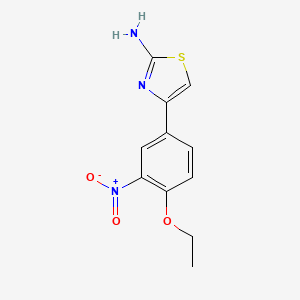
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)
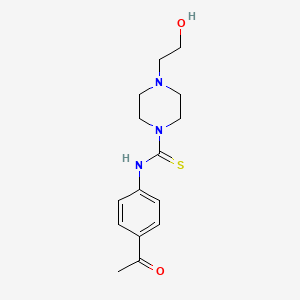

![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)
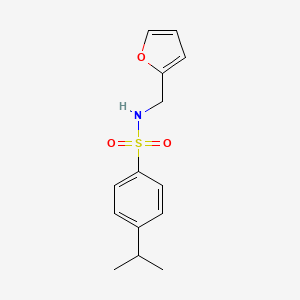
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5791092.png)
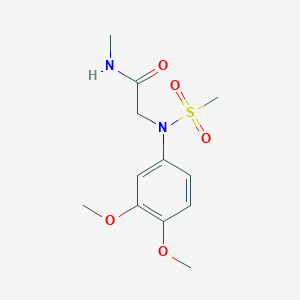
![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)
